molecular formula C6H7F3O2 B15126178 trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid

trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B15126178
M. Wt: 168.11 g/mol
InChI Key: SDOPWTZUKAGTRM-IMJSIDKUSA-N
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Description

trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid: is a chemical compound with the molecular formula C6H7F3O2 It is a cyclobutane derivative with a trifluoromethyl group attached to the second carbon and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a trifluoromethyl-substituted alkene with a suitable cyclizing agent can yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

    2-(Trifluoromethyl)cyclobutanecarboxylic acid: A similar compound with the trifluoromethyl group attached to the first carbon.

    3-(Trifluoromethyl)cyclobutanecarboxylic acid: Another derivative with the trifluoromethyl group on the third carbon.

Uniqueness: trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the second carbon. This positioning can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1S,2S)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-2-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m0/s1

InChI Key

SDOPWTZUKAGTRM-IMJSIDKUSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

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